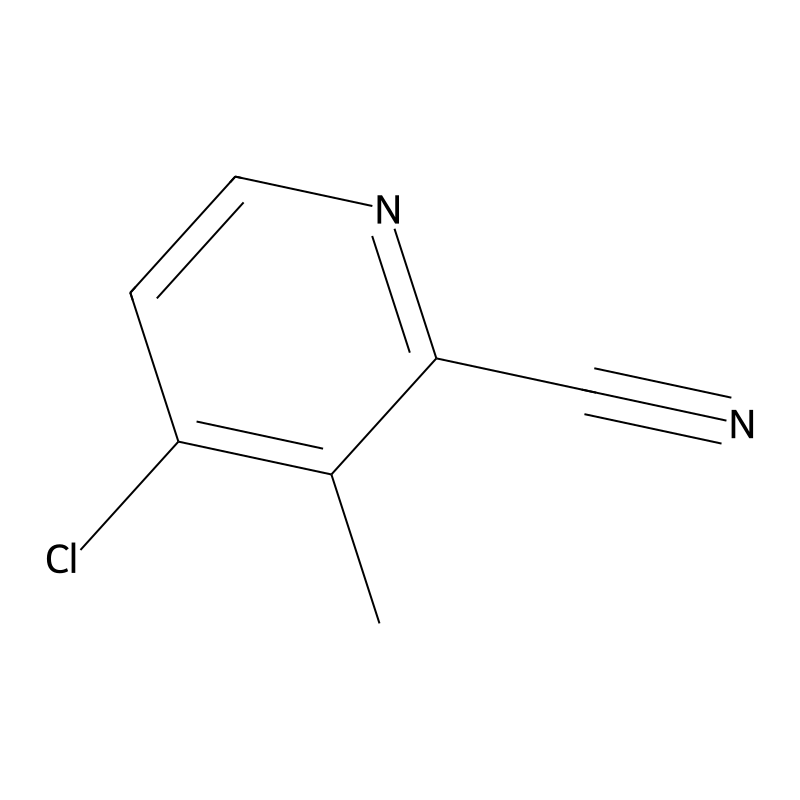4-Chloro-3-methylpicolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Databases:
Limited Literature Search:
- A general scientific literature search yielded no significant results on the application of 4-Chloro-3-methylpicolinonitrile in research.
Future Research Potential:
- Organic Synthesis: The nitrile group can be a useful functional group for further organic transformations, potentially leading to novel compounds with interesting properties.
- Ligand Design: The pyridine ring can coordinate with metal ions, making 4-Chloro-3-methylpicolinonitrile a candidate for investigation as a ligand in coordination chemistry.
- Pharmaceutical Research: The combination of the nitrile and pyridine functionalities might be of interest for researchers in medicinal chemistry, but further exploration is needed.
4-Chloro-3-methylpicolinonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 151.58 g/mol. It is characterized by the presence of a chloro group at the 4-position and a methyl group at the 3-position of the picolinonitrile structure. This compound is often used in various chemical syntheses and has potential applications in pharmaceuticals and agrochemicals.
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
- Hydrolysis: In the presence of water, the nitrile group can be hydrolyzed to form corresponding carboxylic acids.
- Reduction: The nitrile group may also be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Several methods for synthesizing 4-chloro-3-methylpicolinonitrile have been reported:
- Chlorination of Picolinonitrile: Chlorination of 3-methylpicolinonitrile at the 4-position using chlorine gas or chlorinating agents.
- Nitrilation: Starting from 4-chloro-3-methylpyridine, nitrilation can be performed to introduce the nitrile group.
- Refluxing with Phosphoryl Chloride: A method involving refluxing 3-methylpyridine-2-carbonitrile with phosphoryl chloride can yield the target compound through substitution reactions.
4-Chloro-3-methylpicolinonitrile finds applications primarily in:
- Pharmaceuticals: As an intermediate in the synthesis of various pharmaceutical agents.
- Agrochemicals: Used in the formulation of pesticides and herbicides due to its biological activity.
- Chemical Research: Employed as a building block in organic synthesis for developing new compounds.
Interaction studies involving 4-chloro-3-methylpicolinonitrile primarily focus on its reactivity with biological molecules. Research indicates that compounds with similar structures can interact with enzymes or receptors, potentially leading to therapeutic effects or toxicity. Further studies are necessary to elucidate specific interactions.
Several compounds share structural similarities with 4-chloro-3-methylpicolinonitrile. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-Chloro-3-methylpyridine-2-carbonitrile | 0.89 | Contains a chlorine atom and a nitrile group |
| 2-(6-Chloropyridin-2-yl)acetonitrile | 0.88 | Features a chlorinated pyridine structure |
| 3-Methyl-6-chloropyridine | 0.87 | Similar methyl and chlorine substitutions |
| 4-Chloro-5-methylphenol | 0.86 | Related phenolic structure with chlorine |
Uniqueness
4-Chloro-3-methylpicolinonitrile is unique due to its specific positioning of functional groups (chlorine and nitrile) on the picoline structure, which may confer distinct biological activities compared to other similar compounds. This specificity can influence its reactivity and applications in synthetic chemistry and pharmacology.
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








